Dichloro(trifluoro)-lambda~5~-arsane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloro(trifluoro)-lambda~5~-arsane is a chemical compound that belongs to the class of organoarsenic compounds It is characterized by the presence of both chlorine and fluorine atoms attached to an arsenic center
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro(trifluoro)-lambda~5~-arsane typically involves the reaction of arsenic trichloride with a fluorinating agent. One common method is the reaction of arsenic trichloride with trifluoromethyl lithium in an inert solvent such as tetrahydrofuran (THF) under controlled temperature conditions. The reaction proceeds as follows:
AsCl3+CF3Li→AsCl2(CF3)+LiCl
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Dichloro(trifluoro)-lambda~5~-arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: Reduction reactions can convert it to lower oxidation state arsenic compounds.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic pentafluoride, while substitution reactions can produce a variety of organoarsenic compounds with different functional groups.
Scientific Research Applications
Dichloro(trifluoro)-lambda~5~-arsane has several scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of other organoarsenic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Dichloro(trifluoro)-lambda~5~-arsane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Dichlorodifluoromethane: A chlorofluorocarbon used as a refrigerant and aerosol propellant.
1,1,2-Trichloro-1,2,2-trifluoroethane: A chlorofluorocarbon used as a solvent and in the production of other chemicals.
Trifluoromethylpyridines: Compounds with applications in agriculture and pharmaceuticals.
Uniqueness
Dichloro(trifluoro)-lambda~5~-arsane is unique due to the presence of both chlorine and fluorine atoms attached to an arsenic center, which imparts distinct chemical properties and reactivity
Properties
CAS No. |
14933-43-8 |
---|---|
Molecular Formula |
AsCl2F3 |
Molecular Weight |
202.82 g/mol |
IUPAC Name |
dichloro(trifluoro)-λ5-arsane |
InChI |
InChI=1S/AsCl2F3/c2-1(3,4,5)6 |
InChI Key |
JNCJXSQUZGMMHQ-UHFFFAOYSA-N |
Canonical SMILES |
F[As](F)(F)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.